(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1203058-17-6
VCID: VC7301908
InChI: InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Molecular Formula: C19H19FN4O2S
Molecular Weight: 386.45

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

CAS No.: 1203058-17-6

Cat. No.: VC7301908

Molecular Formula: C19H19FN4O2S

Molecular Weight: 386.45

* For research use only. Not for human or veterinary use.

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone - 1203058-17-6

Specification

CAS No. 1203058-17-6
Molecular Formula C19H19FN4O2S
Molecular Weight 386.45
IUPAC Name [4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Standard InChI Key NBFJMEQMVQWXGK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F

Introduction

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties, including piperazine, thiazole, and isoxazole rings, along with a fluorophenyl group. This combination of structural elements suggests potential biological activity, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of such a compound would typically involve multiple steps, including the formation of the thiazole and isoxazole rings, followed by their linkage to the piperazine and fluorophenyl moieties. Techniques like retrosynthetic analysis would guide the selection of precursors and reaction conditions. Common methods might include:

  • Condensation Reactions: To form the methanone linkage between the piperazine and isoxazole rings.

  • Cross-Coupling Reactions: For attaching the fluorophenyl group to the thiazole ring.

  • Cyclization Reactions: To form the thiazole and isoxazole rings.

Potential Biological Activity

Compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Thiazole derivatives have been explored for their antibacterial properties .

  • Anti-Inflammatory Activity: Thiazole-based compounds have been investigated for their potential as anti-inflammatory agents .

  • Anticancer Activity: The presence of sulfonamide-like structures in related compounds suggests potential antitumor effects.

Analytical Techniques

To confirm the structure and purity of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

would be employed.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Activity
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanoneNot specifiedNot specifiedMedicinal chemistry, drug discovery
4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochlorideC19H19FN4O2S2Approximately 402.5 g/molAntibacterial, antitumor
4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl pivalateC15H16FNO2SNot specifiedNot detailed in literature

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